molecular formula C11H15BrClNO2 B8461648 (4-Bromo-3-chloro-benzyl)-(2,2-dimethoxy-ethyl)-amine

(4-Bromo-3-chloro-benzyl)-(2,2-dimethoxy-ethyl)-amine

Cat. No. B8461648
M. Wt: 308.60 g/mol
InChI Key: HTBRFWQEQNOOJZ-UHFFFAOYSA-N
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Patent
US08748614B2

Procedure details

Starting from 4-Bromo-3-chloro-benzaldehyde, the title compound was prepared by the method described for (4-Bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine (1). Rt=0.94 min (Method C). Detected mass: 308.3/310.3 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[Cl:10].BrC1C=CC(C[NH:17][CH2:18][CH:19]([O:22][CH3:23])[O:20][CH3:21])=CC=1>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:17][CH2:18][CH:19]([O:22][CH3:23])[O:20][CH3:21])=[CH:4][C:3]=1[Cl:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CNCC(OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(CNCC(OC)OC)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.